N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-chloro-5-nitrobenzamide
Description
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-chloro-5-nitrobenzamide is a synthetic organic compound featuring a thieno[2,3-c]pyridine core modified with acetyl and cyano substituents at positions 6 and 3, respectively. The molecule is further functionalized with a 2-chloro-5-nitrobenzamide group, which introduces strong electron-withdrawing properties. Its molecular formula is C₁₉H₁₄ClN₅O₃S, with a molecular weight of 435.87 g/mol.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4S/c1-9(23)21-5-4-11-13(7-19)17(27-15(11)8-21)20-16(24)12-6-10(22(25)26)2-3-14(12)18/h2-3,6H,4-5,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDVITYXELGLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-chloro-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl, cyano, chloro, and nitrobenzamide groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-chloro-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analog, N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-fluorophenyl)acetamide (CAS: 900000-72-8, Catalog No. BI78640), shares the thienopyridine backbone but differs in the substituent at the 2-position. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences:
Substituent Impact : The target compound’s 2-chloro-5-nitrobenzamide group enhances electrophilicity compared to BI78640’s 4-fluorophenylacetamide. This difference likely alters binding affinity in biological targets, though experimental validation is lacking.
Molecular Weight : The higher molecular weight of the target compound (435.87 vs. 357.40 g/mol) may influence pharmacokinetic properties such as solubility and membrane permeability.
Research Findings and Limitations
- Structural Analogues: Derivatives of the thieno[2,3-c]pyridine scaffold are increasingly studied for their kinase-inhibitory properties. For example, compounds with nitro groups (e.g., the target molecule) often exhibit enhanced interactions with ATP-binding pockets in kinases. However, the lack of published data on the target compound precludes definitive conclusions.
- Data Gaps: No peer-reviewed studies or patent filings directly address the biological activity, toxicity, or stability of the target compound. In contrast, BI78640 is listed in commercial catalogs but lacks disclosed research applications .
Q & A
What are the critical synthetic steps and optimization strategies for synthesizing N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-chloro-5-nitrobenzamide?
Classification: Basic
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization of the thieno[2,3-c]pyridine core, followed by functionalization with acetyl and cyano groups. Key steps include:
- Cyclization: Formation of the thieno-pyridine scaffold under reflux conditions using solvents like ethanol or DMF. Temperature control (60–80°C) is critical to avoid side reactions .
- Nitrobenzamide Coupling: Reacting the intermediate with 2-chloro-5-nitrobenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity.
Optimization focuses on solvent selection (polar aprotic solvents enhance yields) and catalyst screening (e.g., Pd/C for hydrogenation steps) .
Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Classification: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and ring saturation. For example, the acetyl group’s methyl proton resonates at δ 2.1–2.3 ppm, while the cyano group’s carbon appears at ~115 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns consistent with the thieno-pyridine backbone .
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the tetrahydro-thieno-pyridine ring’s conformation .
How can researchers assess the preliminary biological activity of this compound?
Classification: Basic
Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. IC50 values are determined via dose-response curves .
- Cell Viability Assays: Test anticancer potential in HeLa or MCF-7 cells using MTT assays. Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .
- Computational Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2), guiding further in vitro validation .
What advanced strategies are employed to study structure-activity relationships (SAR) for this compound?
Classification: Advanced
Methodological Answer:
- Analog Synthesis: Systematically modify substituents (e.g., replacing nitro with methoxy or halogens) to evaluate electronic effects on bioactivity .
- 3D-QSAR Modeling: Generate CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic descriptors from a library of analogs .
- Metabolic Stability Profiling: Incubate with liver microsomes (human/rat) to correlate structural features (e.g., acetyl group) with half-life (t1/2) .
How should researchers handle reactive intermediates during synthesis to ensure safety and yield?
Classification: Advanced
Methodological Answer:
- Nitro Group Handling: Use explosion-proof equipment and avoid high temperatures (>100°C) during benzamide coupling. Monitor via TLC to minimize decomposition .
- Cyanide Safety: Perform cyano group introductions in a fume hood with cyanide detectors. Quench excess reagents with FeCl3 to form non-toxic complexes .
- Intermediate Isolation: Employ flash chromatography under inert atmosphere (N2/Ar) for air-sensitive intermediates like thiolate anions .
How can contradictions in biological activity data across studies be resolved?
Classification: Advanced
Methodological Answer:
- Standardized Assay Protocols: Adhere to CLIA guidelines for cell-based assays to minimize variability in incubation times, serum concentrations, and passage numbers .
- Orthogonal Validation: Confirm kinase inhibition results using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true binding from assay artifacts .
- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
What catalytic systems are effective for functionalizing the thieno-pyridine core?
Classification: Advanced
Methodological Answer:
- Palladium Catalysis: Suzuki-Miyaura coupling for introducing aryl groups at the pyridine ring’s 2-position. Use Pd(PPh3)4 with K2CO3 in dioxane/water (3:1) .
- Photoredox Catalysis: Visible-light-mediated C–H cyanation using Ru(bpy)3Cl2 and N-cyano-N-phenyl-p-toluenesulfonamide (NCPS) .
- Enzyme Mimetics: Metalloporphyrin catalysts (e.g., Mn-TMPyP) for selective oxidation of thiophene rings under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
